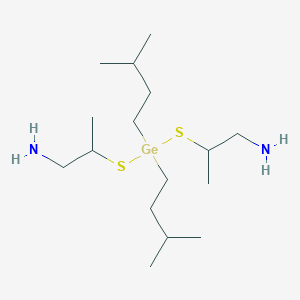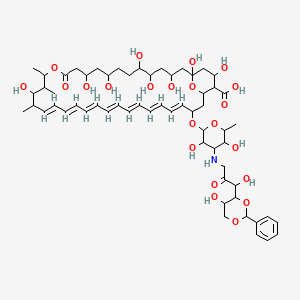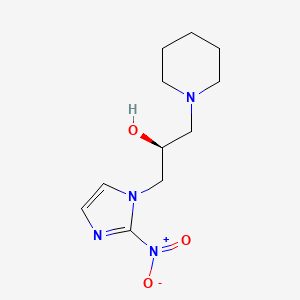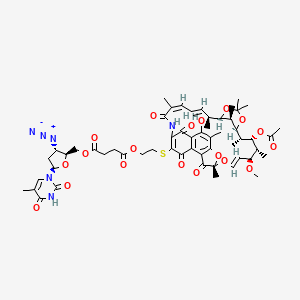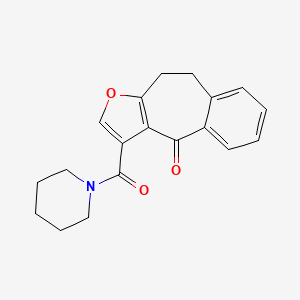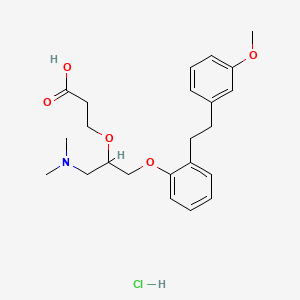
2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3'-methoxybibenzyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3’-methoxybibenzyl hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a carboxyethoxy group, and a methoxybibenzyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3’-methoxybibenzyl hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethylamino Group: This step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. Common reagents include dimethylamine and an appropriate alkyl halide.
Carboxyethoxy Group Addition: The carboxyethoxy group is introduced via an esterification reaction, using carboxylic acid and an alcohol in the presence of a catalyst.
Methoxybibenzyl Formation: The methoxybibenzyl moiety is synthesized through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3’-methoxybibenzyl hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3’-methoxybibenzyl hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3’-methoxybibenzyl hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyethoxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}-2-propanyl]oxy}propanoic acid
- 2-(Dimethylamino)ethyl benzoate
- 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one
Uniqueness
2-((3-Dimethylamino-2-(2-carboxyethoxy))propoxy)-3’-methoxybibenzyl hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86819-28-5 |
|---|---|
Molecular Formula |
C23H32ClNO5 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
3-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C23H31NO5.ClH/c1-24(2)16-21(28-14-13-23(25)26)17-29-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)27-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,25,26);1H |
InChI Key |
ZBDBSNNWQFRSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)

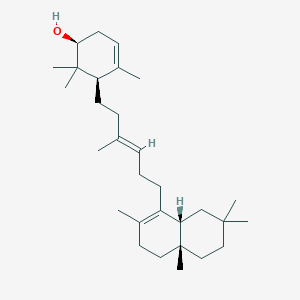
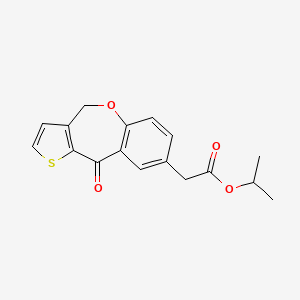
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
